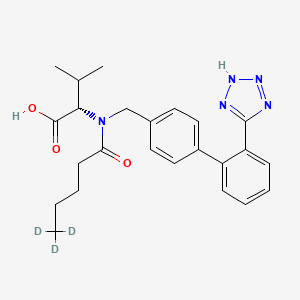
Valsartan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valsartan-d3 is a deuterated form of Valsartan, an angiotensin II receptor blocker used primarily to manage hypertension and heart failure. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification makes this compound a valuable tool in pharmacological research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan-d3 involves the incorporation of deuterium atoms into the Valsartan molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure efficient incorporation of deuterium.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Valsartan-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Valsartan-d3 is widely used in scientific research due to its enhanced stability and unique properties. Applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Valsartan.
Drug Development: Helps in the development of new angiotensin II receptor blockers with improved efficacy and safety profiles.
Biological Research: Used to investigate the role of angiotensin II in various physiological and pathological processes.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.
Mechanism of Action
Valsartan-d3 exerts its effects by blocking the angiotensin II type 1 receptor (AT1R). This inhibition prevents angiotensin II from binding to the receptor, leading to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Reduced Aldosterone Secretion: Decreases sodium and water retention, lowering blood volume and pressure.
Inhibition of Cardiac Remodeling: Prevents hypertrophy and fibrosis of cardiac tissue.
Comparison with Similar Compounds
Valsartan-d3 is compared with other angiotensin II receptor blockers such as:
- Telmisartan
- Losartan
- Olmesartan
- Irbesartan
Uniqueness:
- Deuterium Incorporation: The presence of deuterium atoms enhances metabolic stability and prolongs the half-life of this compound compared to its non-deuterated counterparts.
- Pharmacokinetic Advantages: Improved pharmacokinetic properties make this compound a valuable tool in drug development and research.
Properties
CAS No. |
1331908-02-1 |
|---|---|
Molecular Formula |
C24H29N5O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3 |
InChI Key |
ACWBQPMHZXGDFX-FIBGUPNXSA-N |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Synonyms |
N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3; _x000B_CGP 48933-d3; Diovan-d3; Nisis-d3; Tareg-d3; Valsartan-d3; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


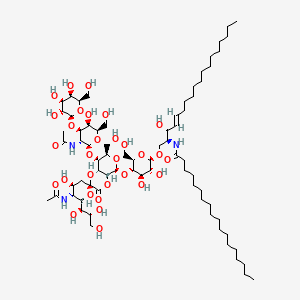
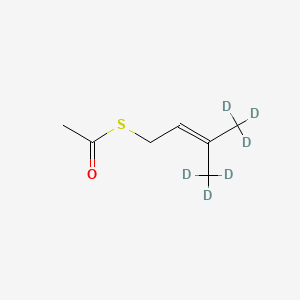
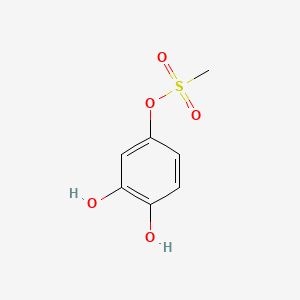
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
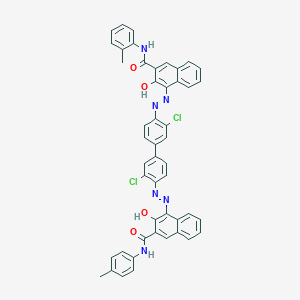
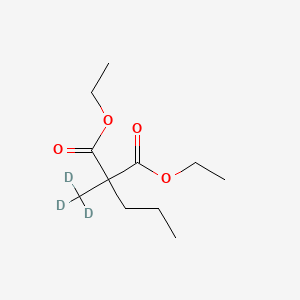

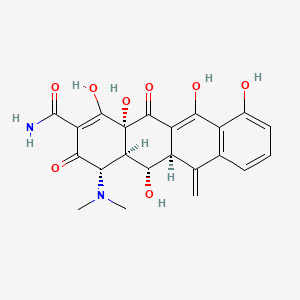
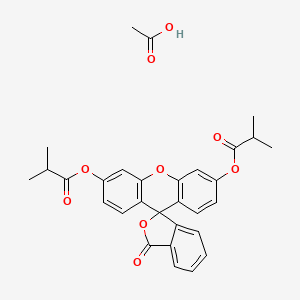
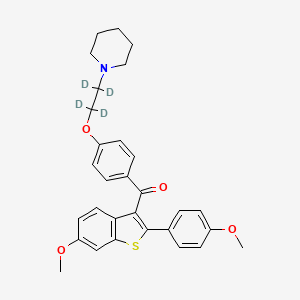
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
